

Core Thermodynamic Properties of Allylcyclohexane

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Compound of Interest

Compound Name: **Allylcyclohexane**

Cat. No.: **B1217954**

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The thermodynamic characterization of a compound relies on several key state functions, including the enthalpy of formation, Gibbs free energy of formation, and heat capacity. While extensive experimental data for **allylcyclohexane** is limited, computational methods provide reliable estimates for these crucial parameters.

Table 1: Summary of Thermodynamic Properties of **Allylcyclohexane**

Property	Symbol	Value	Unit	Source & Method
Molecular Weight	M	124.22	g/mol	IUPAC[2]
Standard Gibbs Free Energy of Formation (gas)	$\Delta_f G^\circ$	137.19	kJ/mol	Cheméo (Joback Method)[2]
Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	Data not available	kJ/mol	-
Ideal Gas Heat Capacity	C_p, gas	Data not available	J/(mol·K)	-
Liquid Phase Heat Capacity	C_p, liquid	Data not available	J/(mol·K)	-
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	Data not available	kJ/mol	-
Normal Boiling Point	T _{boil}	Data not available	K	-
Normal Melting Point	T _{fus}	Data not available	K	-

Note: The scarcity of experimentally determined values highlights the reliance on computational and estimation methods for the thermodynamic properties of **allylcyclohexane**.

Methodologies for Determination of Thermodynamic Properties

The determination of thermodynamic properties involves a combination of experimental calorimetry and advanced computational chemistry techniques.

Experimental Protocols

1. Combustion Calorimetry for Enthalpy of Formation (Liquid Phase)

The standard molar enthalpy of formation of a liquid organic compound like **allylcyclohexane**, $\Delta_f H^\circ(l)$, is typically derived from its standard molar energy of combustion, $\Delta_c U^\circ$. This is measured using a static-bomb combustion calorimeter.

- **Sample Preparation:** A precise mass of the liquid sample (typically 0.4 to 0.8 g) is placed in a crucible within the calorimetric bomb.
- **Bomb Assembly:** The bomb is filled with high-purity oxygen at a pressure of approximately 3.04 MPa. A small, known amount of deionized water is added to the bomb to ensure a saturated water vapor phase at the end of the reaction.
- **Calorimetry:** The bomb is submerged in a water bath within the calorimeter. The combustion is initiated by passing an electrical current through a cotton fuse in contact with the sample.
- **Temperature Measurement:** The temperature change of the water bath is meticulously recorded with high precision (e.g., to 10^{-4} K) to determine the energy released during combustion.
- **Calibration:** The energy equivalent of the calorimeter (ϵ_{calor}) is determined by burning a certified standard substance, such as benzoic acid, under identical conditions.
- **Calculation:** The standard molar energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Standard corrections, known as Washburn corrections, are applied to account for the deviation of the experimental conditions from the standard state. The standard enthalpy of combustion, $\Delta_c H^\circ$, is then derived, and using Hess's Law with the known standard enthalpies of formation of $\text{CO}_2(g)$ and $\text{H}_2\text{O}(l)$, the standard enthalpy of formation of liquid **allylcyclohexane** is calculated.

2. High-Temperature Calvet Microcalorimetry for Enthalpy of Vaporization

The enthalpy of vaporization, $\Delta_{\text{vap}} H^\circ$, is a critical property for converting liquid-phase thermodynamic data to the gas phase. It can be measured directly using a Calvet microcalorimeter.

- **Sample Introduction:** A small, precisely weighed amount of the sample is introduced into a vaporization cell within the microcalorimeter, which is maintained at a constant temperature (e.g., 298.15 K).

- Vaporization: The sample is vaporized isothermally. The energy absorbed during this phase transition is measured by the instrument's heat flux sensors.
- Data Acquisition: The heat flow as a function of time is recorded, and the total energy absorbed is determined by integrating the signal.
- Calculation: The molar enthalpy of vaporization at the experimental temperature is calculated by dividing the total absorbed energy by the number of moles of the sample. Corrections are then applied to adjust the value to the standard temperature of 298.15 K using heat capacity data.^[3]

Computational Protocols

Due to the challenges in experimental measurements, high-level quantum chemical methods are frequently employed to calculate gas-phase thermodynamic properties.^[4]

1. Quantum Chemical Calculations for Gas-Phase Enthalpy of Formation

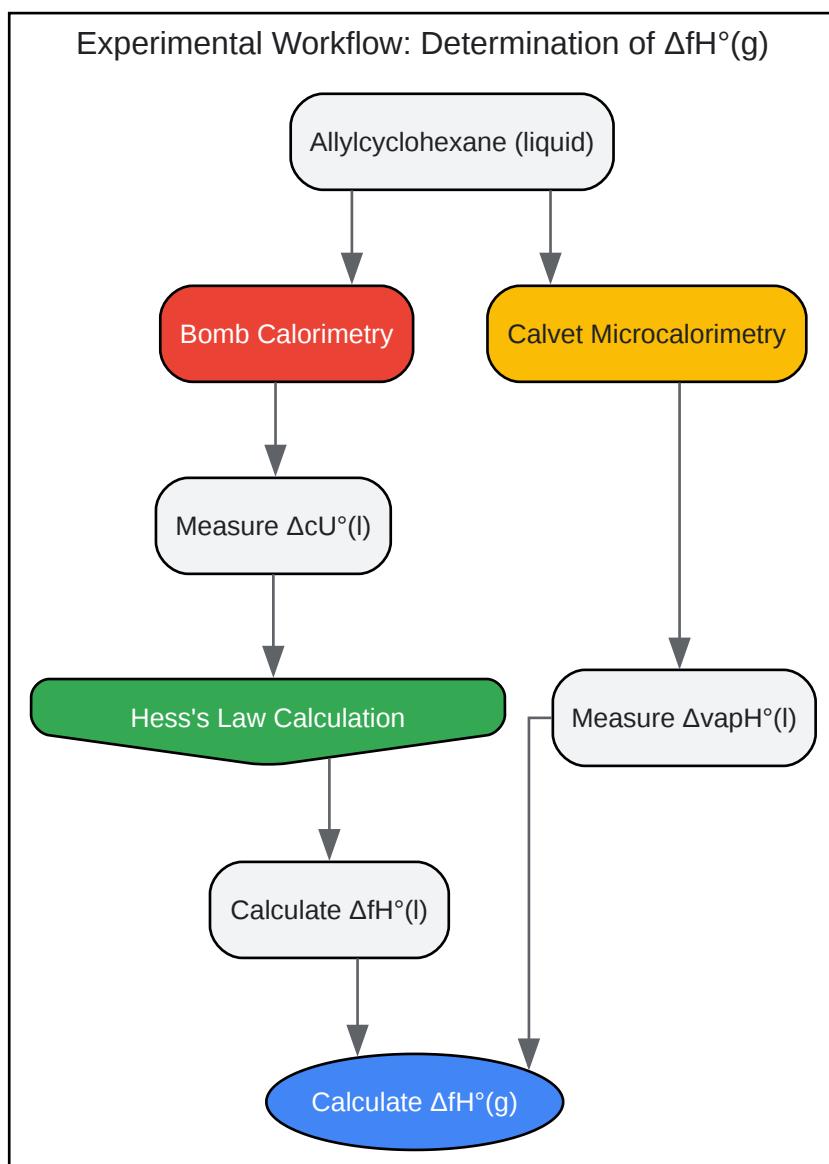
Composite ab initio methods like G3MP2 or G4 are widely used for their accuracy in predicting thermochemical data.^{[3][4]}

- Molecular Structure Optimization: The 3D molecular structure of **allylcyclohexane** is first optimized to find its lowest energy conformation. This is typically done using a lower-level theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
- Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to compute zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy.
- Single-Point Energy Calculation: A series of high-level single-point energy calculations are performed on the optimized geometry using methods like MP2, MP4, and QCISD(T) with larger basis sets.
- Composite Energy Calculation: The results from the various calculations are combined in a predefined manner (as per the G3MP2 or G4 protocol) to extrapolate to a high-accuracy total electronic energy.

- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method. This involves subtracting the sum of the calculated electronic energies of the constituent atoms (C and H) from the calculated total energy of the molecule and then adding the sum of the experimental enthalpies of formation of the atoms in their gas phase.

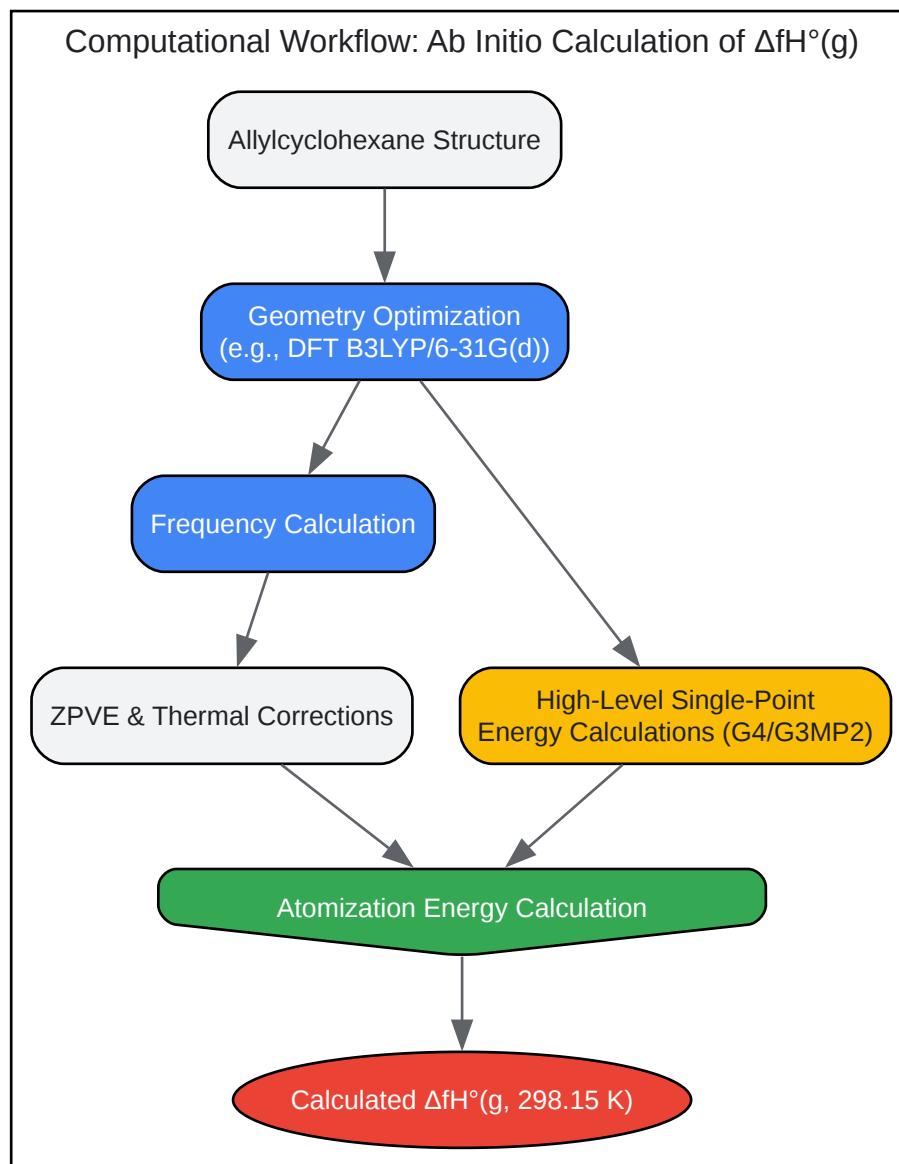
Visualization of Methodologies and Relationships

Diagrams created using the DOT language provide clear visual representations of the workflows and principles involved in determining and understanding the thermodynamic properties of **allylcyclohexane**.



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Caption: Experimental workflow for determining gas-phase enthalpy of formation.

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Caption: Computational workflow for determining gas-phase enthalpy of formation.

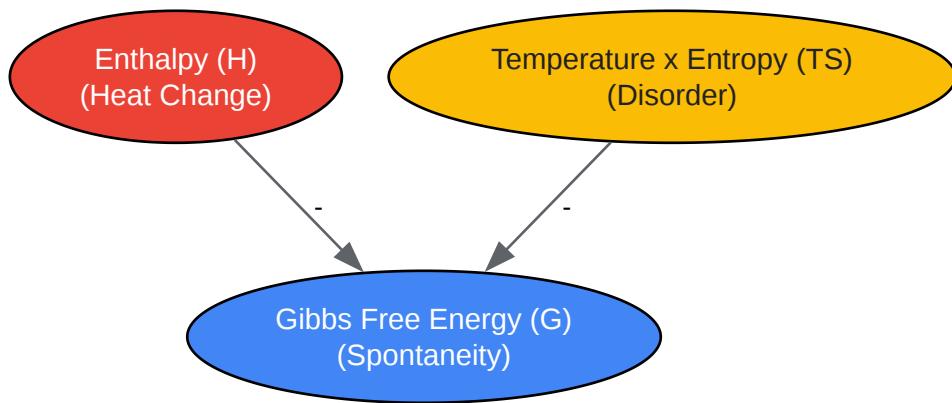
Fundamental Thermodynamic Relationships

The spontaneity of a chemical process at constant temperature and pressure is determined by the change in Gibbs free energy (ΔG), which elegantly combines enthalpy (ΔH) and entropy (ΔS).^[5]

The relationship is defined by the equation: $\Delta G = \Delta H - T\Delta S$

Where:

- ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process.
- ΔH is the change in enthalpy, representing the heat absorbed or released.
- T is the absolute temperature in Kelvin.
- ΔS is the change in entropy, representing the change in disorder or randomness of the system.



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Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

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